molecular formula C18H25ClO5 B4942097 diethyl [5-(3-chlorophenoxy)pentyl]malonate

diethyl [5-(3-chlorophenoxy)pentyl]malonate

Cat. No.: B4942097
M. Wt: 356.8 g/mol
InChI Key: BEAQWGPIMOVOLD-UHFFFAOYSA-N
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Description

Diethyl [5-(3-chlorophenoxy)pentyl]malonate, also known as CPMM, is a synthetic compound that belongs to the family of malonates. CPMM has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Diethyl [5-(3-chlorophenoxy)pentyl]malonate has been extensively studied for its potential applications in medicinal chemistry, particularly as an anti-inflammatory and analgesic agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce pain in animal models of inflammation. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.

Mechanism of Action

The mechanism of action of diethyl [5-(3-chlorophenoxy)pentyl]malonate is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound may also modulate the activity of other enzymes and signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and anticancer effects in animal models. This compound has also been shown to have antioxidant activity and to protect against oxidative stress. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

Diethyl [5-(3-chlorophenoxy)pentyl]malonate has several advantages for lab experiments, including its ease of synthesis, low cost, and potential for use in various fields. However, this compound also has some limitations, including its relatively low potency and selectivity, and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on diethyl [5-(3-chlorophenoxy)pentyl]malonate, including:
1. Further studies on the mechanism of action of this compound and its potential targets in inflammation, pain, and cancer.
2. Development of more potent and selective analogs of this compound for use as anti-inflammatory and anticancer agents.
3. Investigation of the potential use of this compound in other fields, such as material science and catalysis.
4. Studies on the potential side effects of this compound and its safety profile for use in humans.
5. Exploration of the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a synthetic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has been shown to have anti-inflammatory, analgesic, and anticancer effects in animal models, but further studies are needed to fully understand its mechanism of action and potential side effects. Future research on this compound may lead to the development of more potent and selective analogs for use as therapeutic agents.

Synthesis Methods

Diethyl [5-(3-chlorophenoxy)pentyl]malonate can be synthesized by reacting ethyl malonate with 3-chlorophenol and 5-bromopentanoic acid in the presence of a base, followed by esterification with diethyl sulfate. The final product is obtained after purification and recrystallization.

Properties

IUPAC Name

diethyl 2-[5-(3-chlorophenoxy)pentyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClO5/c1-3-22-17(20)16(18(21)23-4-2)11-6-5-7-12-24-15-10-8-9-14(19)13-15/h8-10,13,16H,3-7,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAQWGPIMOVOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=CC(=CC=C1)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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